(R)-1-(2,4-dimethylphenoxy)propan-2-amine
Overview
Description
®-1-(2,4-dimethylphenoxy)propan-2-amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 4 positions, attached to a propan-2-amine backbone The compound is chiral, with the ®-enantiomer being the focus of this article
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2,4-dimethylphenoxy)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dimethylphenol, which is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form (2,4-dimethylphenoxy)propan-2-ol.
Amination: The (2,4-dimethylphenoxy)propan-2-ol is then subjected to amination using an amine source such as ammonia or an amine derivative under suitable conditions to yield ®-1-(2,4-dimethylphenoxy)propan-2-amine.
Industrial Production Methods: In an industrial setting, the production of ®-1-(2,4-dimethylphenoxy)propan-2-amine may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: ®-1-(2,4-dimethylphenoxy)propan-2-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or ketones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and thiols.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine products.
Scientific Research Applications
®-1-(2,4-dimethylphenoxy)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-(2,4-dimethylphenoxy)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(S)-1-(2,4-dimethylphenoxy)propan-2-amine: The enantiomer of the compound, which may exhibit different biological activities and properties.
1-(2,4-dimethylphenoxy)propan-2-ol: A precursor in the synthesis of the amine compound.
2,4-dimethylphenol: The starting material for the synthesis.
Uniqueness: ®-1-(2,4-dimethylphenoxy)propan-2-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other related compounds. Its specific substitution pattern on the phenoxy group also contributes to its unique chemical and physical properties.
Properties
IUPAC Name |
(2R)-1-(2,4-dimethylphenoxy)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-11(9(2)6-8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUODTQHTDWQSN-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC[C@@H](C)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253346 | |
Record name | 2-Propanamine, 1-(2,4-dimethylphenoxy)-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181141-07-1 | |
Record name | 2-Propanamine, 1-(2,4-dimethylphenoxy)-, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181141-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanamine, 1-(2,4-dimethylphenoxy)-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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